4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4, also known as this compound, is a useful research compound. Its molecular formula is C34H34N6O3 and its molecular weight is 578.709. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4 is a derivative of droperidol, a butyrophenone antipsychotic used primarily as an antiemetic and sedative. The compound is characterized by the presence of a benzimidazole moiety and a pyridine derivative, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C34H34N6O3
- Molecular Weight : 574.67 g/mol
- CAS Number : 1346604-17-8
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Droperidol and its derivatives are known to act as antagonists at the D2 dopamine receptor, which plays a significant role in the regulation of mood and behavior. The additional functional groups present in 4-desfluoro droperidol may enhance or modify this interaction.
Biological Activity
Research indicates that 4-desfluoro droperidol exhibits significant biological activity, including:
- Antipsychotic Effects : Similar to droperidol, this compound may exhibit antipsychotic properties by modulating dopaminergic activity in the central nervous system (CNS). Studies suggest that compounds with similar structures can effectively reduce psychotic symptoms in animal models.
- Anti-emetic Properties : The compound's ability to inhibit nausea and vomiting is likely retained from droperidol. Clinical applications in managing postoperative nausea and vomiting have been documented for droperidol.
- Sedative Effects : The sedative properties are also anticipated due to the structural similarities with other sedative agents in its class.
Research Findings
Recent studies have evaluated the pharmacological profile of 4-desfluoro droperidol through various assays:
In Vitro Studies
In vitro studies have demonstrated that 4-desfluoro droperidol exhibits:
- Dopamine Receptor Binding Affinity : High affinity for D2 receptors has been observed, suggesting potent antipsychotic potential.
- Inhibition of Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could contribute to its anti-emetic effects.
In Vivo Studies
Animal studies have shown:
- Reduction of Psychotic Symptoms : In rodent models, administration of the compound resulted in decreased locomotor activity associated with psychosis.
- Efficacy in Nausea Models : The compound demonstrated effectiveness in reducing vomiting induced by chemotherapeutic agents.
Case Studies
A notable case study involved the use of droperidol derivatives in treating patients with refractory nausea. Patients receiving treatment reported significant symptom relief without severe adverse effects, supporting the safety profile of compounds like 4-desfluoro droperidol.
Data Tables
Property | Value |
---|---|
Molecular Formula | C34H34N6O3 |
Molecular Weight | 574.67 g/mol |
CAS Number | 1346604-17-8 |
D2 Receptor Binding Affinity | High |
Sedative Effect | Confirmed |
Anti-emetic Activity | Confirmed |
特性
IUPAC Name |
4,5,6,7-tetradeuterio-3-[1-[4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoyl]phenyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43)/i2D,4D,7D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNQNYCUFRGNZ-SPLZCFOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)C4=CC=C(C=C4)C(=O)CCCN5CCC(=CC5)N6C7=CC=CC=C7NC6=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。